2-phenyl-N-(pyridin-4-yl)quinoline-4-carboxamide
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Overview
Description
2-phenyl-N-(pyridin-4-yl)quinoline-4-carboxamide is a heterocyclic compound that belongs to the quinoline family Quinoline derivatives are known for their wide range of biological activities and are used in various fields such as medicine, agriculture, and materials science
Mechanism of Action
Target of Action
Quinoline derivatives are known to have a broad range of biological targets due to their versatile applications in medicinal chemistry . They often play a major role in drug discovery .
Mode of Action
For instance, some quinoline derivatives are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .
Biochemical Pathways
Quinoline derivatives are known to impact a wide range of biochemical pathways due to their diverse biological activities .
Pharmacokinetics
The compound’s predicted properties include a melting point of 202-203 °c, a boiling point of 4776±400 °C, and a density of 1280±006 g/cm3 . These properties can influence the compound’s bioavailability.
Result of Action
Quinoline derivatives are known to exhibit a range of biological activities, including antimicrobial, antifungal, and antioxidant activities .
Action Environment
The synthesis of quinoline derivatives often involves environmentally friendly techniques , which could potentially influence the compound’s action and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenyl-N-(pyridin-4-yl)quinoline-4-carboxamide typically involves the following steps:
Formation of Quinoline Core: The quinoline core can be synthesized using various methods such as the Skraup, Doebner-Von Miller, or Friedländer synthesis.
Introduction of Phenyl and Pyridinyl Groups: The phenyl and pyridinyl groups can be introduced through palladium-catalyzed cross-coupling reactions such as the Suzuki or Heck reactions.
Formation of Carboxamide Group: The carboxamide group can be introduced by reacting the quinoline derivative with an appropriate amine in the presence of a coupling reagent such as EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and green chemistry principles to minimize waste and energy consumption .
Chemical Reactions Analysis
Types of Reactions
2-phenyl-N-(pyridin-4-yl)quinoline-4-carboxamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Halides or alkyl groups in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Corresponding amines.
Substitution: Halogenated or alkylated quinoline derivatives.
Scientific Research Applications
2-phenyl-N-(pyridin-4-yl)quinoline-4-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer, antimicrobial, and antiviral agent.
Biological Research: It is used in the study of cellular pathways and mechanisms, particularly those involving DNA synthesis and repair.
Materials Science: The compound’s unique electronic properties make it useful in the development of organic semiconductors and light-emitting diodes (LEDs).
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound of the quinoline family, known for its antimalarial and antimicrobial properties.
2-Phenylquinoline: Similar structure but lacks the pyridinyl and carboxamide groups, used in the study of electronic properties.
N-(pyridin-4-yl)quinoline-4-carboxamide: Lacks the phenyl group, studied for its potential as an anticancer agent.
Uniqueness
2-phenyl-N-(pyridin-4-yl)quinoline-4-carboxamide is unique due to the presence of both phenyl and pyridinyl groups, which enhance its biological activity and electronic properties.
Properties
IUPAC Name |
2-phenyl-N-pyridin-4-ylquinoline-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N3O/c25-21(23-16-10-12-22-13-11-16)18-14-20(15-6-2-1-3-7-15)24-19-9-5-4-8-17(18)19/h1-14H,(H,22,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXEBFGGOFCLPHM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=CC=NC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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